Condizioni di reazione

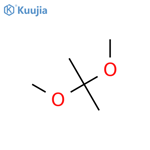

1.1 Reagents: Titanium isopropoxide , (+)-BINOL Solvents: Dichloromethane ; 1 h, reflux; reflux → rt

1.2 Solvents: Dichloromethane ; 10 min, rt; rt → -78 °C

1.3 10 min, -78 °C; 70 h, -20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Imidazole Solvents: Dichloromethane ; 2 h, 0 °C

2.2 Reagents: Ammonium chloride Solvents: Water

3.1 Reagents: N-methylmorpholine N-oxide , Osmium tetroxide Solvents: Acetone , Toluene , Water ; overnight, rt

3.2 Reagents: Sodium sulfite Solvents: Water

3.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt

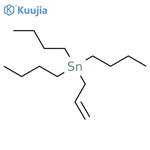

4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

4.3 Reagents: Ammonium chloride Solvents: Water

5.1 Reagents: Dimethyl sulfoxide , 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ; 0 °C; 2 h, rt

6.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ; 5 h, rt

7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 6 h, 0 °C

8.1 Reagents: Diethylmethoxyborane Solvents: Methanol , Tetrahydrofuran ; 30 min, -78 °C

8.2 Reagents: Sodium borohydride ; 6 h, -78 °C

8.3 Reagents: Hydrogen peroxide Solvents: Methanol , Water ; pH 7

8.4 Reagents: Acetic acid Solvents: Ethyl acetate ; 2 h, rt

8.5 Reagents: Sodium bicarbonate Solvents: Water

9.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt

9.2 Reagents: Sodium bicarbonate ; neutralized

10.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

10.2 -

10.3 Reagents: Ammonium chloride Solvents: Water

11.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 0 °C; 1 h, rt

11.2 Reagents: Sodium bicarbonate

12.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt

Riferimento

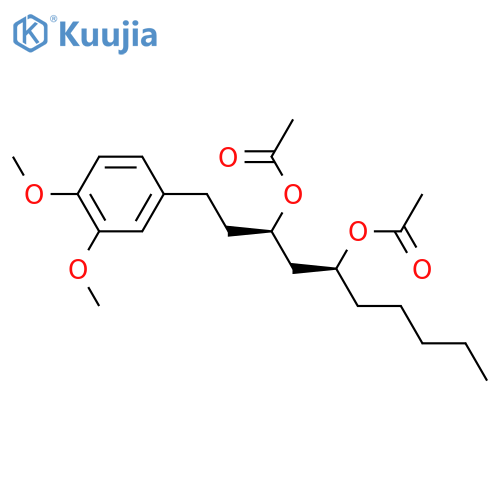

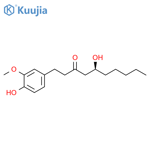

Synthesis of gingerol and diarylheptanoids

Sabitha, Gowravaram; et al,

Tetrahedron: Asymmetry,

2011,

22(24),

2124-2133